molecular formula C17H15ClIN3O2S B3540090 2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

Cat. No.: B3540090
M. Wt: 487.7 g/mol
InChI Key: GAVYRLCXUDCQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide is an organic compound with a complex structure, featuring both chloro and iodo substituents on a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide typically involves multiple steps. One common method includes:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-iodobenzoic acid.

    Amidation: The acid is then converted to the corresponding benzamide through an amidation reaction with 4-aminophenylpropanoylcarbamothioyl.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different halogen atoms, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-iodo-N-[4-(isobutyrylamino)phenyl]benzamide
  • 2-chloro-N-(2-iodophenyl)benzamide
  • N-(4-bromo-phenyl)-2-chloro-benzamide

Uniqueness

2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide is unique due to its specific substituents and the resulting chemical properties. The presence of both chloro and iodo groups provides distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-iodo-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClIN3O2S/c1-2-15(23)22-17(25)21-12-6-4-11(5-7-12)20-16(24)13-9-10(19)3-8-14(13)18/h3-9H,2H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVYRLCXUDCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
Reactant of Route 2
2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
Reactant of Route 3
2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
Reactant of Route 4
2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
Reactant of Route 6
2-chloro-5-iodo-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.